Acid phosphatase

Description

Propriétés

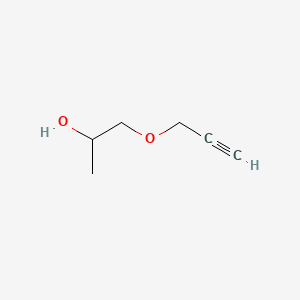

IUPAC Name |

1-prop-2-ynoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-8-5-6(2)7/h1,6-7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCWLCBFPRFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009098 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Uteroferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-77-8 | |

| Record name | Acid phosphatase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatase, acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Acid Phosphatases in Cellular Metabolism and Signaling: A Technical Guide

Abstract

Acid phosphatases (ACPs) represent a diverse group of enzymes critical to cellular homeostasis, playing a central role in a myriad of metabolic and signaling pathways. This technical guide provides an in-depth exploration of the functions of ACPs, with a particular focus on their involvement in cellular metabolism and signal transduction. We delve into the catalytic mechanisms of these enzymes, their subcellular localization, and their regulation. Furthermore, this document outlines detailed experimental protocols for the characterization of ACP activity and presents key quantitative data in a structured format to facilitate comparative analysis. Diagrams of relevant signaling pathways and experimental workflows are provided to offer a clear visual representation of the complex processes involving ACPs. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, aiding in the design of future studies and the identification of novel therapeutic targets.

Introduction to Acid Phosphatases

Acid phosphatases are a superfamily of hydrolase enzymes characterized by their optimal activity at an acidic pH (typically below 7.0). They catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from a wide range of substrates. This dephosphorylation activity is fundamental to numerous cellular processes, including nutrient acquisition, energy metabolism, and the modulation of signaling cascades.

ACPs are ubiquitously expressed across different tissues and subcellular compartments, including lysosomes, the cytoplasm, and the plasma membrane. Their localization is often indicative of their specific physiological function. For instance, lysosomal acid phosphatase (LAP) is crucial for the degradation of phosphorylated macromolecules within the lysosome, while prostatic acid phosphatase (PAP) is secreted and has roles in the extracellular environment.

Role in Cellular Metabolism

ACPs are integral players in various metabolic pathways, primarily through their ability to release inorganic phosphate (Pi), a key substrate and allosteric regulator in metabolism.

2.1. Phosphate Homeostasis and Nutrient Scavenging: ACPs are essential for scavenging phosphate from organic sources, particularly in environments where inorganic phosphate is limited. By hydrolyzing extracellular and intracellular phosphomonoesters, they ensure a steady supply of Pi for critical processes such as ATP synthesis and nucleotide biosynthesis.

2.2. Glycolysis and Gluconeogenesis: Certain ACPs can modulate the activity of key glycolytic enzymes by dephosphorylating them, thereby influencing the overall flux of glucose metabolism. For example, the dephosphorylation of phosphofructokinase can alter its activity and impact the rate of glycolysis.

2.3. Lipid Metabolism: ACPs are involved in the metabolism of phospholipids and sphingolipids. For instance, lipid phosphate phosphatases (LPPs) are a class of ACPs that dephosphorylate bioactive lipid phosphates like sphingosine-1-phosphate (S1P) and lysophosphatidic acid (LPA), thereby regulating their signaling functions.

Involvement in Cellular Signaling

The ability of ACPs to dephosphorylate signaling molecules makes them critical regulators of signal transduction pathways. They act as "off" switches, counteracting the activity of protein kinases.

3.1. Receptor Tyrosine Kinase (RTK) Signaling: ACPs can dephosphorylate activated receptor tyrosine kinases and their downstream effectors, thereby attenuating signaling pathways that control cell growth, proliferation, and differentiation. For example, prostatic acid phosphatase has been shown to dephosphorylate and inactivate the ErbB-2 receptor tyrosine kinase.

3.2. PI3K/AKT Pathway: The PI3K/AKT pathway is a central signaling cascade that regulates cell survival and growth. ACPs, such as the tumor suppressor PTEN (phosphatase and tensin homolog), are critical negative regulators of this pathway. PTEN is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/AKT pathway.

3.3. Extracellular Signaling: Secreted ACPs, like PAP, can influence extracellular signaling. PAP can dephosphorylate extracellular ATP to adenosine, which then acts on adenosine receptors to modulate various physiological processes, including neurotransmission and inflammation.

Quantitative Data on Acid Phosphatase Activity

The following tables summarize key quantitative parameters for representative acid phosphatases, providing a basis for comparison and experimental design.

Table 1: Kinetic Parameters of Selected Acid Phosphatases

| Enzyme | Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |

| Prostatic Acid Phosphatase | Human Seminal Fluid | p-Nitrophenyl phosphate | 0.45 | 250 | 4.9 |

| Lysosomal Acid Phosphatase | Rat Liver Lysosomes | β-Glycerophosphate | 2.5 | 1.2 | 5.0 |

| Wheat Germ Acid Phosphatase | Wheat Germ | Phenyl phosphate | 1.2 | 60 | 5.7 |

Table 2: Subcellular Localization and Expression of Human Acid Phosphatases

| Gene Name | Protein Name | Subcellular Localization | Tissue Distribution |

| ACPP | Prostatic acid phosphatase | Secreted, Lysosome | Prostate, Macrophages |

| ACP2 | Lysosomal acid phosphatase | Lysosome | Ubiquitous |

| ACP5 | Tartrate-resistant acid phosphatase | Lysosome, Secreted | Osteoclasts, Macrophages, Spleen |

| ACPT | Testicular acid phosphatase | Lysosome | Testis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study acid phosphatase activity and function.

5.1. Acid Phosphatase Activity Assay (p-Nitrophenyl Phosphate Method)

This is a widely used colorimetric assay to measure ACP activity.

-

Principle: Acid phosphatase hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate at an acidic pH. The reaction is stopped by adding a strong base, which also develops the yellow color of the p-nitrophenolate ion. The absorbance of this yellow product is measured at 405 nm.

-

Reagents:

-

Assay Buffer: 0.1 M Sodium acetate buffer, pH 5.0

-

Substrate Solution: 10 mM p-Nitrophenyl phosphate in assay buffer

-

Stop Solution: 0.5 M NaOH

-

Enzyme Sample (e.g., cell lysate, purified protein)

-

-

Procedure:

-

Prepare a reaction mixture containing 400 µL of assay buffer and 50 µL of the enzyme sample.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 200 µL of the stop solution.

-

Measure the absorbance of the solution at 405 nm using a spectrophotometer.

-

A standard curve using known concentrations of p-nitrophenol should be prepared to calculate the amount of product formed.

-

5.2. Western Blotting for Acid Phosphatase Expression

This technique is used to detect and quantify the amount of a specific ACP protein in a sample.

-

Principle: Proteins from a cell lysate or tissue homogenate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the ACP of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The enzyme catalyzes a chemiluminescent reaction, and the emitted light is detected.

-

Procedure:

-

Prepare protein lysates from cells or tissues.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target ACP overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Visualizing Acid Phosphatase in Signaling and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

An In-depth Technical Guide to Acid Phosphatase Isoenzymes and Their Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the various isoenzymes of acid phosphatase (ACP), their distribution across different tissues, and their significance in health and disease. It includes detailed experimental protocols for their differentiation and quantification, along with visual representations of key pathways and workflows.

Introduction to Acid Phosphatases

Acid phosphatases (EC 3.1.3.2) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an acidic pH (typically below 7.0)[1][2]. These enzymes are ubiquitously present in various organisms, from bacteria to mammals, and play a crucial role in numerous metabolic processes[3]. In humans, different forms, or isoenzymes, of acid phosphatase are found in various tissues, and their levels in serum can serve as important biomarkers for diagnosing and monitoring diseases, most notably prostate cancer[1][4].

Despite sharing a common function, ACP isoenzymes differ in their tissue of origin, molecular weight, amino acid sequence, and sensitivity to inhibitors like L(+)-tartrate[4].

Major Isoenzymes of Acid Phosphatase and Their Tissue Distribution

There are several clinically relevant isoenzymes of acid phosphatase, each with a characteristic tissue distribution and function. The main human ACP isoenzymes are encoded by different genes, including ACP1, ACP2, ACPP (also known as ACP3), and ACP5[2].

Prostatic acid phosphatase is a glycoprotein primarily synthesized in the epithelial cells of the prostate gland.[5][6] It is found in high concentrations in seminal fluid and at very low levels in the serum of healthy males.[5][6]

-

Tissue Distribution: The highest concentration is found in the prostate gland.[5] It is also a major component of seminal fluid.[5] While predominantly prostatic, low levels of a PAP splice variant have been detected in other tissues like the brain, kidney, liver, and spleen.[6]

-

Function: The precise physiological role of PAP is still under investigation, but it is believed to be involved in the liquefaction of semen.[7] Recent studies have revealed that PAP also functions as a lipid phosphatase, dephosphorylating phosphatidylinositol 3-phosphate (PI(3)P), and may act as a tumor suppressor in prostate epithelial cells.[8]

-

Clinical Significance: Historically, PAP was a primary biomarker for prostate cancer, with elevated serum levels indicating metastatic disease.[1][5][7][9] Although largely replaced by the more sensitive prostate-specific antigen (PSA) test for initial diagnosis, PAP is gaining renewed interest as a prognostic marker for intermediate to high-risk prostate cancers.[6][7]

As its name suggests, lysosomal acid phosphatase is primarily located in lysosomes, the cell's recycling centers.[1]

-

Tissue Distribution: LAP is ubiquitously expressed in various tissues, as it is a fundamental "housekeeping" enzyme within the lysosomes of most cells.[1][10] Particularly high expression is observed in neurons, specifically the Purkinje and pyramidal cells, and in the epithelial cells of the choroid plexus.[11]

-

Function: Within the acidic environment of lysosomes, LAP participates in the degradation of various phosphorylated molecules, contributing to cellular waste breakdown and recycling of cellular components.[1] It can hydrolyze various phosphomonoesters, including adenosine monophosphate and glucose 6-phosphate.[10]

-

Clinical Significance: A total deficiency of LAP is a rare, autosomal recessive disorder that can lead to severe clinical symptoms in infancy, such as vomiting, lethargy, and terminal bleeding.[4]

This isoenzyme is distinguished by its resistance to inhibition by L(+)-tartrate.[1] It is also referred to as type 5 acid phosphatase.[4]

-

Tissue Distribution: TRAP is highly expressed in osteoclasts (bone-resorbing cells), activated macrophages, and dendritic cells.[12][13][14] Its presence has also been noted in the skin, thymus, and gastrointestinal tract.[15]

-

Function: In osteoclasts, TRAP is crucial for bone resorption by dephosphorylating bone matrix proteins like osteopontin.[10][12] In macrophages, it plays a role in the innate immune response by catalyzing the generation of reactive oxygen species (ROS) to aid in bacterial killing.[13][16]

-

Clinical Significance: Serum levels of TRAP (specifically the 5b isoform secreted by osteoclasts) are a specific biomarker for osteoclast activity and bone turnover.[2][12] Elevated levels are associated with conditions like osteoporosis, Paget's disease, and bone metastases.[12][17] TRAP is also a key histochemical marker for identifying osteoclasts in bone tissue samples.[14]

This is a low molecular weight phosphotyrosine protein phosphatase found in the cytoplasm.[18][19]

-

Tissue Distribution: Despite its name, ACP1 is not exclusive to red blood cells but is expressed in all human tissues.[18] T-lymphocytes, however, appear to express only one of its isoforms.[18]

-

Function: ACP1 acts on tyrosine phosphorylated proteins and low-molecular-weight aryl phosphates.[18] It is involved in regulating cell proliferation and growth.[19] The enzyme exists as two main isoforms, 'f' (fast) and 's' (slow), which are generated by alternative splicing and differ in their primary structure and catalytic properties.[20][21]

-

Clinical Significance: Different genetic variants (alleles) of ACP1 have been associated with varying susceptibility to developmental issues.[4] It has also been used in paternity testing.[4]

Quantitative Distribution of Acid Phosphatase Isoenzymes

The activity of acid phosphatase isoenzymes varies significantly across different tissues. While comprehensive, standardized quantitative data is challenging to consolidate due to varying assay methodologies, the following table summarizes the relative distribution and concentration based on available literature.

| Isoenzyme | Primary Tissue/Cell Type | Concentration/Activity | Other Notable Tissues |

| PAP (ACPP) | Prostate Gland | ~0.5 mg/g wet tissue[6] | Seminal Fluid (~1 mg/ml)[6] |

| LAP (ACP2) | Ubiquitous (Lysosomes) | Varies; housekeeping levels | Brain (neurons), Testis (spermatocytes)[11] |

| TRAP (ACP5) | Osteoclasts, Macrophages | High expression in active cells | Dendritic cells, Thymus, GI tract[12][15] |

| ACP1 | Ubiquitous (Cytosol) | Varies; housekeeping levels | Erythrocytes, T-lymphocytes[18] |

Methodologies for Isoenzyme Analysis

The differentiation and quantification of ACP isoenzymes rely on their distinct biochemical properties, such as electrophoretic mobility and response to inhibitors.

A general workflow for identifying the predominant ACP isoenzyme in a sample involves a combination of activity assays and inhibitor studies.

This protocol is adapted for measuring total ACP activity using p-nitrophenyl phosphate (pNPP) as a substrate.[22]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable acidic buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).

-

Substrate Solution (pNPP): Dissolve p-nitrophenyl phosphate in the assay buffer to a final concentration of 5 mM. Prepare this solution fresh and keep it on ice.

-

Stop Solution: Prepare a 0.5 M NaOH solution.

-

-

Sample Preparation:

-

Serum/Plasma: Can often be assayed directly after appropriate dilution in Assay Buffer.

-

Tissues: Homogenize ~10 mg of tissue in 100-200 µL of ice-cold Assay Buffer. Centrifuge at high speed (e.g., 13,000 x g) for 3-5 minutes to pellet insoluble material. The supernatant is used for the assay.

-

-

Assay Procedure (96-well plate format):

-

Add 20-50 µL of sample to each well. For a background control, add the same amount of sample to a separate well.

-

Adjust the volume in all wells to 80 µL with Assay Buffer.

-

To the background control wells, add 20 µL of Stop Solution to terminate any enzyme activity before adding the substrate.

-

Start the reaction by adding 20 µL of the pNPP Substrate Solution to all wells (except the now-stopped background controls).

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need optimization based on the sample's activity.

-

Stop the reaction by adding 100 µL of Stop Solution to all sample wells.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Calculation: Subtract the absorbance of the background control from the sample wells. The activity is proportional to the corrected absorbance.

This protocol is used to differentiate TRAP from other tartrate-sensitive ACP isoenzymes.[23][24]

-

Reagent Preparation:

-

Prepare all reagents as for the General ACP Activity Assay.

-

Tartrate Solution: Prepare a 0.2 M L(+)-tartaric acid solution in the Assay Buffer.

-

-

Assay Procedure:

-

Set up two sets of reactions for each sample.

-

Set 1 (Total Activity): Follow the General ACP Activity Assay protocol.

-

Set 2 (Tartrate-Resistant Activity): Before adding the substrate, add 10 µL of the Tartrate Solution to each well. Incubate for 5 minutes at room temperature. Then, proceed with the addition of the pNPP substrate and follow the rest of the general protocol.

-

-

Calculation:

-

Calculate the total ACP activity from Set 1.

-

Calculate the residual (tartrate-resistant) activity from Set 2.

-

The percentage of inhibition can be calculated to determine the proportion of tartrate-sensitive ACP. A high residual activity indicates the presence of TRAP (ACP5).

-

Electrophoresis separates isoenzymes based on their net electrical charge and size.[25][26]

-

Gel Preparation: Prepare a native polyacrylamide gel (e.g., 7.5% acrylamide) using a suitable buffer system (e.g., Tris-HCl, pH 8.8 for the resolving gel and pH 6.8 for the stacking gel). Do not add SDS, as separation should occur under non-denaturing conditions.

-

Sample Preparation: Mix the tissue supernatant or serum sample with a non-reducing sample buffer containing glycerol (for density) and a tracking dye. Do not heat the samples.

-

Electrophoresis:

-

Load 10-20 µg of protein per lane.

-

Run the gel in an appropriate running buffer (e.g., Tris-Glycine) at a constant voltage (e.g., 100-150V) in a cold room or on ice to prevent enzyme denaturation.

-

-

Enzyme Activity Staining (In-gel):

-

After electrophoresis, carefully remove the gel and wash it briefly in an acidic buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).

-

Incubate the gel in a staining solution containing a substrate like α-naphthyl phosphate and a coupling agent like Fast Garnet GBC salt in the acidic buffer.[26]

-

Incubate at 37°C until colored bands appear at the locations of ACP activity.

-

To specifically identify TRAP, a duplicate gel can be run and stained with a solution that also contains L(+)-tartrate. The bands that appear in the tartrate-containing gel correspond to TRAP.

-

-

Analysis: The position of the bands can be compared to known standards to identify the isoenzymes.

Signaling and Functional Pathways

While many ACPs have hydrolytic roles, some, like PAP and TRAP, are involved in specific cellular processes.

PAP has been shown to dephosphorylate PI(3)P, a key lipid second messenger.[8] The loss of PAP function leads to altered PI(3)P trafficking, which can impact the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival. This suggests PAP acts as a tumor suppressor in the prostate.[8]

This guide provides a foundational understanding of acid phosphatase isoenzymes for research and clinical applications. The detailed protocols and structured data aim to facilitate further investigation and development in this field.

References

- 1. Acid Phosphatase: A Comprehensive Overview [excedr.com]

- 2. Acid phosphatase - Wikipedia [en.wikipedia.org]

- 3. Acid Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostatic Acid Phosphatase | Rupa Health [rupahealth.com]

- 6. Emerging Roles of Human Prostatic Acid Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostatic acid phosphatase - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Prostatic Acid Phosphatase (PAP) | Stanford Health Care [stanfordhealthcare.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Localization of lysosomal acid phosphatase mRNA in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Macrophage expression of tartrate-resistant acid phosphatase as a prognostic indicator in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the tartrate-resistant acid phosphatase detection by histochemical method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Widespread expression of tartrate-resistant acid phosphatase (Acp 5) in the mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mice lacking tartrate-resistant acid phosphatase (Acp 5) have disordered macrophage inflammatory responses and reduced clearance of the pathogen, Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. sinobiological.com [sinobiological.com]

- 19. prospecbio.com [prospecbio.com]

- 20. Human red cell acid phosphatase: purification and properties of the A, B and C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human red cell acid phosphatase (ACP1). The amino acid sequence of the two isozymes Bf and Bs encoded by the ACP1*B allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. benchchem.com [benchchem.com]

- 24. Characterization and assay of tartrate-resistant acid phosphatase activity in serum: potential use to assess bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biochemical and electrophoretic properties of acid phosphatase isozymes and their distribution in cell functions from neoplastic prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Electrophoretic separation of alkaline and acid phosphatase isoenzymes from the pulp of monkey teeth - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostatic Acid Phosphatase (PAP) vs. Tartrate-Resistant Acid Phosphatase (TRAP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of two critical acid phosphatases: Prostatic Acid Phosphatase (PAP) and Tartrate-Resistant Acid Phosphatase (TRAP). While both are acid phosphatases, their distinct biochemical properties, physiological roles, and clinical implications set them apart as valuable subjects of study and targets for therapeutic development. This document delves into their enzymatic kinetics, expression profiles, and involvement in key signaling pathways. Detailed experimental protocols for their analysis are provided, alongside structured data tables for quantitative comparison and visual diagrams of their molecular mechanisms to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Acid phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH. Among these, Prostatic Acid Phosphatase (PAP) and Tartrate-Resistant Acid Phosphatase (TRAP) have garnered significant scientific interest due to their distinct physiological functions and associations with various pathological states.

Prostatic Acid Phosphatase (PAP) , also known as prostatic specific acid phosphatase (PSAP), is primarily produced by the prostate gland.[1] Historically, it was a key biomarker for prostate cancer before the advent of prostate-specific antigen (PSA) testing.[2] Recent research has renewed interest in PAP, not only for its prognostic value in prostate cancer but also for its non-canonical roles in pain signaling and HIV transmission.[1][3] PAP exists in both a secreted form (sPAP) and a transmembrane form (TMPAP).[4]

Tartrate-Resistant Acid Phosphatase (TRAP) , or acid phosphatase 5 (ACP5), is distinguished from other acid phosphatases by its resistance to inhibition by tartrate.[5] It is highly expressed in bone-resorbing osteoclasts, activated macrophages, and dendritic cells.[6] TRAP is a crucial enzyme in bone metabolism, and its serum levels are used as a biomarker for bone resorption activity in various skeletal diseases, including osteoporosis and bone metastases.[7][8] TRAP also plays a role in the immune system.[6]

This guide aims to provide a detailed technical comparison of PAP and TRAP, focusing on their core biochemical and functional differences, and to equip researchers with the necessary information to design and execute experiments related to these important enzymes.

Biochemical and Physical Properties

PAP and TRAP, while both being acid phosphatases, exhibit distinct biochemical and physical characteristics that are summarized in the tables below. These differences in molecular weight, subunit composition, and kinetic parameters are fundamental to their unique biological functions.

General Properties

| Property | Prostatic Acid Phosphatase (PAP) | Tartrate-Resistant Acid Phosphatase (TRAP) |

| Gene | ACP3 | ACP5 |

| EC Number | 3.1.3.2 | 3.1.3.2 |

| Molecular Weight | ~100 kDa (dimer)[9] | ~35 kDa (monomer)[10] |

| Subunit Composition | Homodimer of two ~50 kDa subunits[9] | Monomer |

| Isoelectric Point (pI) | 4.2 - 5.5[9] | 7.6 - 9.5[10] |

| Optimal pH | 4.0 - 6.0[2] | Acidic |

| Inhibition by Tartrate | Sensitive[9] | Resistant[5] |

| Isoforms | Secretory (sPAP) and Transmembrane (TMPAP)[4] | TRAP5a and TRAP5b[5] |

Kinetic Parameters

The enzymatic activity of PAP and TRAP has been characterized using various substrates. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

| Enzyme | Substrate | Km Value | Reference |

| Human Prostatic Acid Phosphatase | p-Nitrophenyl phosphate | 1.71 mM | [11] |

| Human Prostatic Acid Phosphatase | α-Naphthyl phosphate | 9.2 x 10⁻⁵ M | [9] |

| Human Prostatic Acid Phosphatase | Phosphotyrosine | 0.45 mM (DL-phosphotyrosine) | [11] |

| Human Prostatic Acid Phosphatase | Phosphorylated angiotensin II | nM range | [12] |

Note: Kinetic parameters for TRAP are less consistently reported in the literature with specific Km values for various substrates.

Physiological Roles and Clinical Significance

The distinct tissue expression and biochemical properties of PAP and TRAP translate into disparate physiological roles and clinical relevance.

Prostatic Acid Phosphatase (PAP)

PAP is abundantly expressed in the prostate gland and secreted into seminal fluid.[13] Its physiological roles are multifaceted:

-

Sperm Function: In seminal fluid, PAP is thought to play a role in the liquefaction of semen and may be involved in regulating sperm motility.[14][15]

-

Prostate Cancer: Elevated serum levels of PAP are associated with prostate cancer, particularly metastatic disease.[16] While largely replaced by PSA for screening, PAP remains a valuable prognostic marker for intermediate to high-risk prostate cancer.[2][16]

-

Pain Signaling: The transmembrane form of PAP (TMPAP) functions as an ectonucleotidase in sensory neurons. It hydrolyzes adenosine monophosphate (AMP) to adenosine, which then activates A1 adenosine receptors to suppress pain signaling.[5][17]

-

HIV Infection: PAP can form amyloid fibrils in semen that enhance the infectivity of HIV.[3]

Tartrate-Resistant Acid Phosphatase (TRAP)

TRAP is a key enzyme in bone and immune cell function:

-

Bone Resorption: Secreted by osteoclasts, TRAP plays a critical role in bone remodeling. It dephosphorylates bone matrix proteins like osteopontin, which is thought to regulate osteoclast adhesion and migration.[3][18]

-

Biomarker of Bone Turnover: Serum levels of the TRAP isoform 5b are a specific and sensitive marker of osteoclast activity and bone resorption.[19] Elevated levels are observed in conditions such as osteoporosis, Paget's disease, and bone metastases.[7][20]

-

Immune Function: TRAP is expressed by macrophages and dendritic cells and is involved in the immune response.[6]

-

Hairy Cell Leukemia: TRAP is a reliable cytochemical marker for hairy cell leukemia.[5]

Comparative Clinical Data

| Parameter | Prostatic Acid Phosphatase (PAP) | Tartrate-Resistant Acid Phosphatase (TRAP) |

| Normal Serum Levels | 0.0 - 3.5 ng/mL[21] | Varies by isoform and assay |

| Elevated In | Prostate cancer (especially metastatic)[16] | Osteoporosis, bone metastases, Paget's disease, hairy cell leukemia, renal osteodystrophy[7][20][22] |

| Primary Clinical Use | Prognostic marker in prostate cancer[2] | Biomarker for bone resorption[19] |

Signaling Pathways and Molecular Mechanisms

The distinct biological functions of PAP and TRAP are rooted in their participation in specific signaling pathways.

PAP Signaling Pathways

Cellular PAP (cPAP) can act as a protein tyrosine phosphatase, dephosphorylating and inactivating the HER-2/ErbB-2 receptor. This leads to the downregulation of downstream pro-proliferative signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

Caption: PAP-mediated dephosphorylation of HER-2 inhibits downstream signaling.

Transmembrane PAP (TMPAP) in sensory neurons hydrolyzes extracellular adenosine monophosphate (AMP) to adenosine. Adenosine then binds to A1 adenosine receptors (A1AR) on neurons, leading to the inhibition of nociceptive signaling and pain relief.[5][17]

Caption: PAP's ectonucleotidase activity generates adenosine, leading to pain suppression.

TRAP Signaling Pathways

The differentiation of osteoclast precursors is driven by Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). Binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, which activates downstream pathways like NF-κB and MAPKs. This ultimately leads to the expression of key osteoclastogenic transcription factors, such as NFATc1, which in turn upregulates the expression of TRAP and other osteoclast-specific genes.[4][10]

Caption: RANKL signaling cascade leading to TRAP expression and osteoclast differentiation.

TRAP, secreted by osteoclasts into the resorption lacuna, dephosphorylates the bone matrix protein osteopontin (OPN). Phosphorylated OPN promotes osteoclast adhesion to the bone surface. By dephosphorylating OPN, TRAP reduces this adhesion, which is thought to be a mechanism for regulating osteoclast motility and detachment from the bone surface during resorption.[3][18]

Caption: TRAP-mediated dephosphorylation of osteopontin regulates osteoclast adhesion.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PAP and TRAP.

Prostatic Acid Phosphatase (PAP) Assays

This protocol outlines a typical sandwich ELISA for the quantification of PAP in serum or other biological fluids.

Materials:

-

Microtiter plate pre-coated with anti-PAP monoclonal antibody

-

Patient serum samples, controls, and standards

-

Biotinylated anti-PAP antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the PAP standard.

-

Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microtiter plate.

-

Incubation: Cover the plate and incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

-

Detection Antibody: Add 100 µL of biotinylated anti-PAP antibody to each well.

-

Incubation: Cover the plate and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step as in step 4.

-

Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Washing: Repeat the washing step as in step 4.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Construct a standard curve and determine the concentration of PAP in the samples.

This protocol describes the detection of PAP in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.

Materials:

-

FFPE prostate tissue sections on charged slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody: anti-PAP antibody

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

DAB chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a water bath or pressure cooker.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution.

-

Blocking: Block non-specific binding sites with a protein block solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the slides with the primary anti-PAP antibody at the recommended dilution overnight at 4°C or for 1 hour at room temperature.

-

Washing: Wash the slides with a wash buffer (e.g., TBS or PBS).

-

Secondary Antibody Incubation: Incubate the slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Chromogen Development: Incubate the slides with the DAB chromogen substrate until the desired brown color develops.

-

Counterstaining: Counterstain the slides with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

-

Microscopy: Examine the slides under a light microscope. PAP-positive cells will show brown cytoplasmic staining.[23]

Tartrate-Resistant Acid Phosphatase (TRAP) Assays

This protocol measures TRAP activity in serum, plasma, or cell lysates.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., citrate buffer, pH 5.5)

-

Tartrate solution (for distinguishing TRAP from other acid phosphatases)

-

Stop solution (e.g., 0.1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare samples (serum, plasma, or cell lysate) as required.

-

Reaction Setup: In a 96-well plate, set up the following reactions:

-

Total Acid Phosphatase: Sample + Assay Buffer + pNPP

-

Non-TRAP Acid Phosphatase: Sample + Assay Buffer + Tartrate Solution + pNPP

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 405 nm.

-

Calculation:

-

Calculate the total acid phosphatase activity from the first reaction.

-

Calculate the non-TRAP acid phosphatase activity from the second reaction.

-

TRAP Activity = Total Acid Phosphatase Activity - Non-TRAP Acid Phosphatase Activity.

-

This histochemical staining method identifies osteoclasts in bone tissue sections based on their TRAP activity.

Materials:

-

Decalcified, paraffin-embedded or frozen bone sections

-

TRAP staining solution containing:

-

Naphthol AS-MX phosphate or Naphthol AS-BI phosphate (substrate)

-

Fast Red Violet LB salt or Fast Garnet GBC salt (chromogen)

-

Acetate buffer with tartrate

-

-

Counterstain (e.g., hematoxylin or methyl green)

-

Mounting medium

Procedure:

-

Section Preparation: Deparaffinize and rehydrate paraffin sections. For frozen sections, fix them appropriately.

-

Staining: Incubate the slides in the pre-warmed TRAP staining solution at 37°C until a red-purple precipitate forms in the osteoclasts.

-

Washing: Rinse the slides gently in distilled water.

-

Counterstaining: Counterstain the slides with hematoxylin or methyl green to visualize the nuclei.

-

Mounting: Mount the slides with an aqueous mounting medium.

-

Microscopy: Examine the slides under a light microscope. TRAP-positive osteoclasts will appear as red-purple multinucleated cells.[24]

Conclusion

Prostatic Acid Phosphatase and Tartrate-Resistant Acid Phosphatase are two distinct enzymes with unique and vital roles in human physiology and pathology. While PAP is a significant player in prostate biology and a prognostic marker for prostate cancer with emerging roles in nociception, TRAP is a cornerstone of bone metabolism and a critical biomarker for bone resorption. Their differential characteristics, from biochemical properties to their involvement in specific signaling pathways, underscore the importance of their individual study. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of targeting these multifaceted enzymes. A thorough understanding of their individual and comparative biology is essential for the development of novel diagnostics and targeted therapies for a range of diseases, from prostate cancer to osteoporosis.

References

- 1. Dephosphorylation of osteopontin and bone sialoprotein by osteoclastic tartrate-resistant acid phosphatase. Modulation of osteoclast adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ihisto.io [ihisto.io]

- 3. Cooperative kinetics of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 5. Prostatic acid phosphatase is an ectonucleotidase and suppresses pain by generating adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nordiqc.org [nordiqc.org]

- 8. biorxiv.org [biorxiv.org]

- 9. PAP and NT5E inhibit nociceptive neurotransmission by rapidly hydrolyzing nucleotides to adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human prostatic acid phosphatase has phosphotyrosyl protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Prostatic Acid Phosphatase: Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The clinical utility of TRACP-5b to monitor anti-resorptive treatments of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cloud-clone.com [cloud-clone.com]

- 15. Emerging Roles of Human Prostatic Acid Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recombinant mouse PAP has pH-dependent ectonucleotidase activity and acts through A(1)-adenosine receptors to mediate antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Osteoclast migration on phosphorylated osteopontin is regulated by endogenous tartrate-resistant acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Serum TRACP5b, a Marker of Bone Resorption, Is Associated With Adverse Cardiac Prognosis in Hospitalized Patients With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Utility of serum tartrate-resistant acid phosphatase isoform 5b, bone alkaline phosphatase and osteocalcin in osteoporotic fractures in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

- 23. 2024.sci-hub.red [2024.sci-hub.red]

- 24. urmc.rochester.edu [urmc.rochester.edu]

The Cornerstone of Phosphate Metabolism: A Technical Guide to the Genetic Basis and Protein Structure of Acid Phosphatases

For Immediate Release

A comprehensive technical guide detailing the genetic underpinnings and intricate protein architecture of acid phosphatases (ACPs) is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the molecular biology of this critical enzyme class, offering valuable insights for therapeutic innovation.

Acid phosphatases (EC 3.1.3.2) are a ubiquitous group of enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH, playing a crucial role in various physiological processes, including phosphate metabolism, cell growth, and signal transduction.[1][2] Their dysregulation has been implicated in a range of pathologies, from prostate cancer to lysosomal storage diseases, making them a significant target for diagnostic and therapeutic development.[3][4] This guide synthesizes current knowledge on the genetic basis and protein structure of key human acid phosphatases, presenting data in a structured format to facilitate research and development efforts.

Genetic Foundation of Human Acid Phosphatases

The diverse functions of acid phosphatases are reflected in their genetic heterogeneity, with multiple genes encoding various isoenzymes. These genes are distributed across different chromosomes and exhibit variations that can influence enzyme activity and disease susceptibility.

| Gene Symbol | Enzyme Name | Chromosomal Locus | Key Features & Disease Relevance |

| ACPP (ACP3) | Prostatic Acid Phosphatase (PAP) | 3q22.1 | Encodes a 100 kDa glycoprotein dimer composed of two identical 50 kDa subunits.[5] The gene contains 10 exons and 9 introns.[6] Elevated serum levels are a long-standing biomarker for advanced or metastatic prostate cancer.[5][7] The cellular form (cPAP) acts as a protein tyrosine phosphatase, dephosphorylating substrates like ErbB-2/HER-2 to inhibit prostate cell proliferation.[5] |

| ACP1 | Red Cell Acid Phosphatase 1 | 2p25.3 | Encodes a low molecular weight (LMW) phosphotyrosine protein phosphatase.[8][9] This gene is genetically polymorphic, with common alleles (ACP1A, ACP1B, ACP1*C) giving rise to different isozyme profiles (f and s forms) through alternative splicing.[10][11] Associated with various conditions, including esophagus squamous cell carcinoma and bubonic plague.[8] |

| ACP2 | Lysosomal Acid Phosphatase (LAP) | 11p11.2 | Stored in lysosomes, it functions when these organelles fuse with endosomes.[1] Deficiency due to genetic mutations can lead to a rare and fatal lysosomal storage disease in infancy.[4][12] |

| ACP5 | Tartrate-Resistant Acid Phosphatase (TRAP) | 19p13.2 | A binuclear metalloenzyme containing iron ions in its active site.[3][13] Highly expressed by osteoclasts and involved in bone resorption, making it a target for osteoporosis treatment.[14][15] |

| ACP6 | Acid Phosphatase 6, Lysophosphatidic | Not specified | Further research is needed to fully characterize this isoenzyme.[1] |

| ACPT | Testicular Acid Phosphatase | Not specified | Primarily expressed in the testes.[1] |

The Intricate Architecture of Acid Phosphatase Proteins

The catalytic function of acid phosphatases is intrinsically linked to their three-dimensional structure. Decades of research using techniques like X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) have unveiled the molecular details of these enzymes.[14][15][16]

Key Structural Features:

-

Quaternary Structure: Many acid phosphatases, such as prostatic acid phosphatase, exist as homodimers.[5][16] Others, like the mammalian purple acid phosphatase, are monomeric glycoproteins.[14]

-

Active Site: The catalytic heart of the enzyme typically resides in a cleft between two domains.[17] For histidine acid phosphatases like PAP, the active site contains crucial catalytic residues. Site-directed mutagenesis studies have identified His12 and Asp258 as essential for the catalytic activity of PAP.[17][18] In contrast, purple acid phosphatases possess a binuclear metal center, typically containing Fe(III) and another metal ion like Fe(II), Zn(II), or Mn(II), which is essential for catalysis.[13]

-

Post-Translational Modifications: Glycosylation is a common feature of many acid phosphatases, such as PAP, which has three N-linked glycosylation sites that contribute to its stability and secretion.[5][16] The primary structure of red cell acid phosphatase 1 isoenzymes consists of a non-glycosylated peptide chain of 157 residues, with an acetylated N-terminus.[10]

Experimental Protocols for Acid Phosphatase Analysis

A variety of experimental techniques are employed to study the genetics, structure, and function of acid phosphatases.

Determination of Acid Phosphatase Activity (Colorimetric Assay)

This widely used method quantifies enzyme activity by measuring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).[19][20][21]

Principle: Acid phosphatase catalyzes the hydrolysis of colorless pNPP to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP is converted to the p-nitrophenolate ion, which has a strong yellow color that can be measured spectrophotometrically at 405-410 nm.[19][21] The amount of pNP produced is directly proportional to the enzyme activity.[19]

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.6.[19]

-

Substrate Solution: 10 mM p-nitrophenyl phosphate (sodium salt) dissolved in Assay Buffer.[19]

-

Stop Solution: 3 M Sodium Hydroxide (NaOH).[19]

-

Protein Standard: Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) at a concentration of 0.4 mg/mL for protein quantification.[19]

-

-

Sample Preparation:

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the sample (or standard) to each well.[21]

-

Add 80 µL of the pNPP substrate solution to initiate the reaction.[21]

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).[21]

-

Stop the reaction by adding 50 µL of Stop Solution to each well.[21]

-

Measure the absorbance at 405 nm using a microplate reader.[20][21]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of pNP.

-

Calculate the enzyme activity in the samples based on the standard curve. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.[19]

-

Site-Directed Mutagenesis to Identify Catalytic Residues

This technique is invaluable for elucidating the function of specific amino acid residues within the enzyme's active site.[18][22]

Principle: A specific codon in the gene encoding the acid phosphatase is altered to code for a different amino acid. The mutant protein is then expressed, purified, and its catalytic activity is compared to the wild-type enzyme. A significant loss of activity in the mutant indicates that the mutated residue is important for catalysis.

Detailed Methodology:

-

Mutagenesis:

-

The gene for the acid phosphatase of interest is cloned into a suitable expression vector.

-

Site-directed mutagenesis is performed using commercially available kits or standard PCR-based methods to introduce the desired mutation (e.g., changing Asp258 to Asn, Ser, or Ala in rat PAP).[18]

-

-

Protein Expression and Purification:

-

The vector containing the mutated gene is transformed into a suitable expression host (e.g., E. coli).

-

The mutant protein is overexpressed and then purified using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

-

-

Functional Analysis:

-

The catalytic activity of the purified mutant protein is determined using the colorimetric assay described above and compared to the wild-type enzyme.

-

Kinetic parameters (Km and kcat) are determined to assess changes in substrate binding and catalytic efficiency.

-

For example, mutating the catalytically essential Ser-102 to cysteine in bacterial alkaline phosphatase resulted in a functional enzyme but with an altered rate-determining step.[22]

-

Structural Determination by X-ray Crystallography

This powerful technique provides high-resolution three-dimensional structures of proteins, offering detailed insights into the active site architecture and overall protein fold.[14][15][23]

Principle: A highly purified and concentrated solution of the acid phosphatase is induced to form a well-ordered crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built.

Detailed Methodology:

-

Protein Purification and Crystallization:

-

The acid phosphatase is purified to homogeneity.[14]

-

Crystallization conditions (e.g., precipitant, pH, temperature) are screened using techniques like the hanging-drop vapor diffusion method. For instance, mammalian purple acid phosphatase from pig allantoic fluid was crystallized in the presence of phosphate.[14]

-

-

Data Collection and Processing:

-

The crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source.

-

The diffraction data are collected and processed to determine the unit cell parameters and space group.

-

-

Structure Solution and Refinement:

-

The phase problem is solved using methods like multiple isomorphous replacement (MIR) or molecular replacement (MR).

-

An initial atomic model is built into the electron density map and refined to improve its fit to the experimental data. The crystal structure of pig purple acid phosphatase was solved to 1.55 Å resolution.[15]

-

Signaling Pathways and Logical Relationships

Acid phosphatases are involved in various cellular signaling pathways, often by dephosphorylating key signaling molecules. The following diagrams illustrate some of these relationships and experimental workflows.

Caption: Experimental workflow for characterizing acid phosphatase function.

Caption: Role of cPAP in inhibiting prostate cell proliferation.[5]

Caption: Role of sPAP as an ectonucleotidase in pain suppression.[5]

This technical guide provides a foundational understanding of the genetic and structural basis of acid phosphatases. This knowledge is paramount for the rational design of novel therapeutics and diagnostics targeting this important class of enzymes. Further research into the specific roles of different isoenzymes in complex signaling networks will continue to unveil new opportunities for intervention in a variety of human diseases.

References

- 1. Acid phosphatase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure of Acid phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid phosphatase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Structure of human prostatic acid phosphatase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WikiGenes - ACPP - acid phosphatase, prostate [wikigenes.org]

- 8. genecards.org [genecards.org]

- 9. ACP1 - Wikipedia [en.wikipedia.org]

- 10. Human red cell acid phosphatase (ACP1): the primary structure of the two pairs of isozymes encoded by the ACP1*A and ACP1*C alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Acid phosphatase deficiency (Concept Id: C0268410) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Crystal structure of mammalian purple acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification, identification and Cryo-EM structure of prostatic acid phosphatase in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural and functional analysis of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Site-directed mutagenesis of prostatic acid phosphatase. Catalytically important aspartic acid 258, substrate specificity, and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein Extraction, Acid Phosphatase Activity Assays, and Determination of Soluble Protein Concentration [bio-protocol.org]

- 20. Acid Phosphatase: A Comprehensive Overview [excedr.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. Modification of the active site of alkaline phosphatase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. X-ray structures of a novel acid phosphatase from Escherichia blattae and its complex with the transition-state analog molybdate - PMC [pmc.ncbi.nlm.nih.gov]

The Core Catalytic Mechanism of Acid Phosphatase Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic mechanism of acid phosphatase hydrolysis, a class of enzymes crucial in various biological processes.[1][2] The document delves into the molecular intricacies of the catalytic cycle, the key amino acid residues involved, and the experimental methodologies used to elucidate these mechanisms. Quantitative kinetic data is presented for comparative analysis, and detailed experimental protocols are provided for key investigative techniques.

Introduction to Acid Phosphatases

Acid phosphatases (EC 3.1.3.2) are a group of hydrolase enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH, releasing inorganic phosphate and an alcohol.[3] They are ubiquitously expressed in various organisms, from bacteria to mammals, and play vital roles in phosphate metabolism, signal transduction, and bone resorption.[1][2] Structurally and mechanistically, acid phosphatases can be broadly classified into two major families: the histidine acid phosphatases and the purple acid phosphatases, which are metalloenzymes.[4] Understanding the catalytic mechanism of these enzymes is paramount for the development of specific inhibitors and activators with therapeutic potential.

The Catalytic Mechanism of Histidine Acid Phosphatases

The most extensively studied acid phosphatases are the histidine acid phosphatases, which employ a covalent catalytic mechanism involving a phosphoenzyme intermediate. The catalytic cycle can be dissected into two principal steps:

-

Formation of the Phosphoenzyme Intermediate: A nucleophilic residue in the active site attacks the phosphorus atom of the phosphate ester substrate. This results in the formation of a covalent phosphoenzyme intermediate and the release of the alcohol product.

-

Hydrolysis of the Phosphoenzyme Intermediate: A water molecule, activated by a general base, attacks the phosphorus atom of the phosphoenzyme intermediate, leading to the cleavage of the covalent bond and the release of inorganic phosphate, thus regenerating the free enzyme.

Key Active Site Residues

The active site of histidine acid phosphatases is characterized by a highly conserved set of amino acid residues that orchestrate the catalytic process. Site-directed mutagenesis and structural studies have identified the key players:

-

Nucleophile: A conserved histidine residue acts as the primary nucleophile. Its imidazole side chain attacks the substrate's phosphate group.

-

General Acid/Base: A conserved aspartate residue plays a dual role. In the first step, it acts as a general acid, protonating the leaving group (the alcohol) to facilitate its departure. In the second step, it acts as a general base, activating a water molecule for the hydrolysis of the phosphoenzyme intermediate.

-

Substrate Binding and Transition State Stabilization: Other residues, often arginine and another aspartate, are involved in binding the phosphate moiety of the substrate through electrostatic interactions and stabilizing the pentacovalent transition states that occur during both steps of the reaction.

Visualization of the Catalytic Cycle

The following diagram illustrates the two-step catalytic mechanism of histidine acid phosphatase hydrolysis.

Caption: Catalytic cycle of histidine acid phosphatase.

The Catalytic Mechanism of Purple Acid Phosphatases

Purple acid phosphatases (PAPs) are metalloenzymes characterized by a dinuclear metal center in their active site, typically containing two iron ions or one iron and one other divalent metal ion (e.g., zinc or manganese).[5] Their catalytic mechanism differs from that of histidine acid phosphatases as it does not involve a covalent phosphoenzyme intermediate. Instead, a metal-activated water molecule or hydroxide ion acts as the nucleophile.

The proposed mechanism involves the following key steps:

-

Substrate Binding: The phosphate ester substrate coordinates to one of the metal ions in the active site.

-

Nucleophilic Attack: A hydroxide ion, coordinated to the other metal ion, performs a nucleophilic attack on the phosphorus atom of the substrate.

-

Product Release: This leads to the cleavage of the phosphoester bond and the release of the alcohol and inorganic phosphate products.

Quantitative Analysis of Acid Phosphatase Activity

The catalytic efficiency of acid phosphatases is quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Table 1: Kinetic Parameters of Various Acid Phosphatases

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Reference |

| Acinetobacter baumannii (recombinant) | pNPP | 0.45 | - | - | 6.0 | [6] |

| Tobacco | Pyridoxal 5'-phosphate | 0.24 | 2.76 (µmol/min/mg) | - | 5.5 | [7] |

| Metarhizium anisopliae (recombinant) | pNPP | - | - | - | 6.5 | [8] |

| Lagenaria siceraria (BLsAP1) | pNPP | - | - | - | 5.0 | [9] |

| Lagenaria siceraria (BLsAP2) | pNPP | - | - | - | 5.5 | [9] |

| Lagenaria siceraria (RLsAP1) | pNPP | - | - | - | 5.0 | [9] |

| Lagenaria siceraria (RLsAP2) | pNPP | - | - | - | 5.5 | [9] |

| Salmonella typhimurium (Wild Type) | pNPP | 0.21 | 140 | 6.7 x 105 | 5.5 | [10] |

| Salmonella typhimurium (T159D Mutant) | pNPP | 1.4 | 0.2 | 1.4 x 102 | 5.5 | [10] |

Note: '-' indicates data not available in the cited source. kcat for the tobacco enzyme is presented in the units reported in the original paper.

Experimental Protocols for Studying the Catalytic Mechanism

A variety of experimental techniques are employed to investigate the catalytic mechanism of acid phosphatases. Detailed protocols for the most common methods are provided below.

Enzyme Purification

Purification of acid phosphatase is a prerequisite for detailed mechanistic studies. The following is a general protocol for the purification of a recombinant His-tagged acid phosphatase expressed in E. coli.

Protocol 1: Purification of Recombinant His-Tagged Acid Phosphatase

-

Cell Lysis:

-

Resuspend the E. coli cell pellet expressing the recombinant acid phosphatase in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged acid phosphatase with elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[6]

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.

-

Concentrate the purified protein if necessary and store at -80°C.

-

Workflow for Recombinant Protein Purification

Caption: Workflow for recombinant acid phosphatase purification.

Enzyme Activity Assay

The activity of acid phosphatase is commonly measured using the artificial substrate p-nitrophenyl phosphate (pNPP). The hydrolysis of pNPP by acid phosphatase produces p-nitrophenol, which is yellow in alkaline solution and can be quantified spectrophotometrically.

Protocol 2: Acid Phosphatase Activity Assay using pNPP

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium acetate buffer, pH 5.0.

-

Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in assay buffer.

-

Stop Solution: 1.0 M NaOH.

-

-

Assay Procedure:

-

In a microcentrifuge tube or a well of a microplate, add a suitable volume of assay buffer.

-

Add a small volume of the purified enzyme solution.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the pNPP substrate solution.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a spectrophotometer.

-

Use a standard curve of known p-nitrophenol concentrations to determine the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.[11]

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in catalysis. By replacing a key residue with another amino acid (e.g., alanine), its contribution to substrate binding and catalysis can be assessed.

Protocol 3: Site-Directed Mutagenesis of an Active Site Residue

-

Primer Design:

-

Design a pair of complementary mutagenic primers containing the desired mutation in the center. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

-

PCR Amplification:

-

Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type acid phosphatase gene as a template, and the mutagenic primers.

-

The PCR will amplify the entire plasmid, incorporating the mutation.

-

-

Template DNA Digestion:

-

Digest the parental, non-mutated, methylated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

-

Transformation and Sequencing:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Select for transformed cells on an appropriate antibiotic-containing medium.

-

Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

-

Chemical Modification

Chemical modification of specific amino acid residues can provide further evidence for their involvement in the active site. Reagents that react with specific functional groups are used to modify the enzyme, and the effect on its activity is measured.

Protocol 4: Chemical Modification of Active Site Residues

-

Reagent Selection:

-

To probe for essential histidine residues, reagents like diethyl pyrocarbonate (DEPC) can be used.

-

To identify crucial carboxyl groups (aspartate or glutamate), water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophile can be employed.

-

-

Modification Reaction:

-

Incubate the purified acid phosphatase with the chosen chemical modifying reagent at a specific pH and temperature for a defined period.

-

Include a control reaction without the modifying reagent.

-

-

Activity Measurement:

-

At various time points, take aliquots from the reaction mixture and measure the residual enzyme activity using the standard pNPP assay.

-

-

Substrate Protection:

-

To confirm that the modification is occurring at the active site, perform a substrate protection experiment. Pre-incubate the enzyme with a competitive inhibitor or a high concentration of the substrate before adding the modifying reagent. If the residue is in the active site, the presence of the bound substrate or inhibitor should protect it from modification and a smaller loss of activity will be observed.

-

Conclusion

The catalytic mechanism of acid phosphatase hydrolysis is a well-coordinated process involving specific active site residues and, in the case of histidine acid phosphatases, the formation of a covalent phosphoenzyme intermediate. Purple acid phosphatases, in contrast, utilize a metal-activated water molecule for catalysis. The detailed understanding of these mechanisms, facilitated by a combination of kinetic, structural, and molecular biology techniques, is crucial for the rational design of modulators of acid phosphatase activity for therapeutic and biotechnological applications. This guide provides a foundational understanding and practical protocols for researchers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Acid Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkaline phosphatase is an almost perfect enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of a purple acid phosphatase, representing different steps of this enzyme's catalytic cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Characterization of an acid phosphatase responsible for hydrolysis of pyridoxal 5'-phosphate in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. jabonline.in [jabonline.in]

- 10. researchgate.net [researchgate.net]

- 11. bio.libretexts.org [bio.libretexts.org]

A Technical Guide to the Subcellular Localization of Acid Phosphatase Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid phosphatases (ACPs) are a diverse group of hydrolase enzymes characterized by their ability to remove phosphate groups from a wide array of substrates under acidic conditions.[1] Their ubiquitous presence across various tissues and cell types underscores their fundamental role in cellular metabolism, signal transduction, and catabolic processes. The specific function of an acid phosphatase isoform is intrinsically linked to its subcellular localization. Mislocalization of these enzymes can lead to various pathological conditions, including lysosomal storage diseases and cancer, making them critical subjects of study for both basic research and therapeutic development.

This technical guide provides an in-depth overview of the subcellular distribution of major acid phosphatase isoforms. It details the experimental methodologies used to determine their localization, presents quantitative data on their distribution, and illustrates the key trafficking pathways that direct them to their respective cellular compartments.

Major Acid Phosphatase Isoforms and Their Subcellular Localization

The diverse family of acid phosphatases includes several key isoforms, each with a characteristic subcellular distribution that dictates its physiological role.

-

Lysosomal Acid Phosphatase (LAP; ACP2): As its name suggests, LAP is predominantly found within lysosomes, the primary degradative organelles of the cell.[2] Here, it plays a crucial role in the breakdown of various phosphorylated macromolecules delivered to the lysosome via endocytosis, phagocytosis, and autophagy.[2] Studies using immunocytochemical methods have shown LAP localization not only within the lysosomal lumen but also associated with the lysosomal membrane.[3] Trace amounts can also be detected in the endoplasmic reticulum (ER), Golgi apparatus, and on the plasma membrane, representing its transit through the secretory and endocytic pathways en route to the lysosome.[3]

-

Prostatic Acid Phosphatase (PAP; ACPP): Historically a biomarker for prostate cancer, PAP exists in several forms with distinct localizations.[4]

-

Secretory Prostatic Acid Phosphatase (sPAP): This isoform is synthesized in the epithelial cells of the prostate gland and is a major component of seminal fluid.[4] Its journey begins in the endoplasmic reticulum, followed by transport through the Golgi apparatus, and packaging into secretory vesicles for release into the prostatic ducts.

-

Cellular Prostatic Acid Phosphatase (cPAP): An intracellular form of PAP, cPAP is found in the cytoplasm of prostate epithelial cells.[5] It has been implicated in regulating cell growth and signal transduction.

-

Transmembrane Prostatic Acid Phosphatase (TM-PAP): A splice variant of PAP, TM-PAP is a type I transmembrane protein.[6] It is found on the plasma membrane and within the endosomal-lysosomal pathway.[6] Unlike the highly tissue-specific sPAP, TM-PAP is expressed in a wide range of non-prostatic tissues, including the brain, kidney, liver, and spleen.[6]

-

-

Cytosolic Acid Phosphatase (ACP1): Also known as low-molecular-weight phosphotyrosine phosphatase, ACP1 is primarily located in the cytoplasm.[1] It is involved in various signaling pathways by regulating the phosphorylation state of target proteins.

-

Tartrate-Resistant Acid Phosphatase (TRAP; ACP5): TRAP is characteristically expressed in osteoclasts, macrophages, and neurons. Within osteoclasts, it is secreted into the resorption lacuna, the acidic microenvironment where bone breakdown occurs. It is also found within intracellular vesicles.[7]